

Toxicological Profile of 3-Chloro-5-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-methylphenol

Cat. No.: B1582155

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Disclaimer: Limited direct toxicological data is available for **3-Chloro-5-methylphenol**. This profile compiles available hazard information and supplements it with data from structurally related chlorophenols and methylphenols to provide a comprehensive overview. All data not specific to **3-Chloro-5-methylphenol** is clearly indicated.

Executive Summary

3-Chloro-5-methylphenol is a chlorinated phenolic compound with anticipated applications in various industrial and pharmaceutical sectors. While specific toxicological data for this compound is scarce, its structural similarity to other chlorophenols and methylphenols suggests a potential for adverse health effects. Based on available information, **3-Chloro-5-methylphenol** is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.^[1] Toxicological assessments of related compounds indicate that the liver, central nervous system, and reproductive system are potential target organs for chlorophenol toxicity.^{[2][3]} This document provides a detailed summary of the known and inferred toxicological profile of **3-Chloro-5-methylphenol**, including data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of related compounds, along with detailed experimental protocols and potential mechanistic pathways.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3-Chloro-5-methylphenol	
Synonyms	5-Chloro-m-cresol, 3-Chloro-5-hydroxytoluene	
CAS Number	58291-77-3	[4]
Molecular Formula	C ₇ H ₇ ClO	[1]
Molecular Weight	142.58 g/mol	[1]
Appearance	White to off-white crystalline solid	
Solubility	Limited solubility in water, soluble in organic solvents.	

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 data is available for **3-Chloro-5-methylphenol**.^[5] However, it is classified as harmful if swallowed.^[1] The acute oral toxicity of chlorophenols generally decreases with decreasing chlorination.^[6] For structurally related compounds, the following data is available:

Compound	Species	Route	LD50	Reference
o-Cresol	Rat	Oral	121 mg/kg	[7]
m-Cresol	Rat	Oral	242 mg/kg	[7]
p-Cresol	Rat	Oral	207 mg/kg	[7]
4-Chloro-m-cresol	Rat	Oral	1830 mg/kg	
2,4-Dichlorophenol	Rat	Oral	580 mg/kg	
2,4,6-Trichlorophenol	Rat	Oral	820 mg/kg	[3]

Skin and Eye Irritation

3-Chloro-5-methylphenol is classified as a substance that causes skin irritation and serious eye damage.[1]

Genotoxicity

There is no specific data on the genotoxicity of **3-Chloro-5-methylphenol**. [5] In general, chlorophenols are not considered potent mutagens, but there is evidence that they can cause chromosomal aberrations and DNA damage.[8]

Assay	Compound	Result	Reference
Ames Test	2-Chlorophenol	Negative	[8]
In vivo Micronucleus Assay	o-Cresol	Negative	[7]
In vivo Micronucleus Assay	m-Cresol	Negative	[7]

Carcinogenicity

No carcinogenicity data is available for **3-Chloro-5-methylphenol**.^[5] Some chlorophenols, such as 2,4,6-trichlorophenol, are considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).^[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data is available for **3-Chloro-5-methylphenol**.^[5] Studies on other chlorophenols have shown adverse reproductive effects, including decreased implantations and litter size.^{[2][3][10]}

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This protocol describes a method for determining the acute oral toxicity (LD50) of a substance.

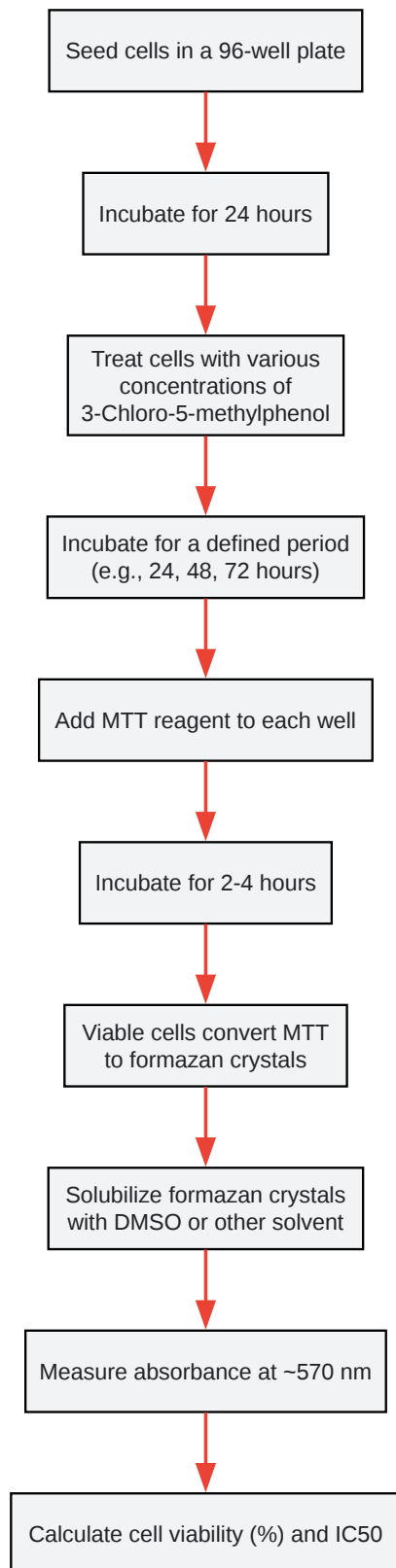
Acute Oral Toxicity (UDP) Workflow.

Methodology:

- **Dose Preparation:** The test substance is prepared at the desired concentrations, typically in a suitable vehicle like corn oil or water.
- **Animal Selection:** Young adult rats (e.g., Sprague-Dawley), typically females, are used.
- **Sighting Study (Optional):** A single animal is dosed at a starting dose to determine the approximate range of toxicity.
- **Main Study:** A sequence of animals is dosed one at a time. If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose for the next animal is decreased by the same factor.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **LD50 Calculation:** The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.



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MTT Assay Experimental Workflow.

Methodology:

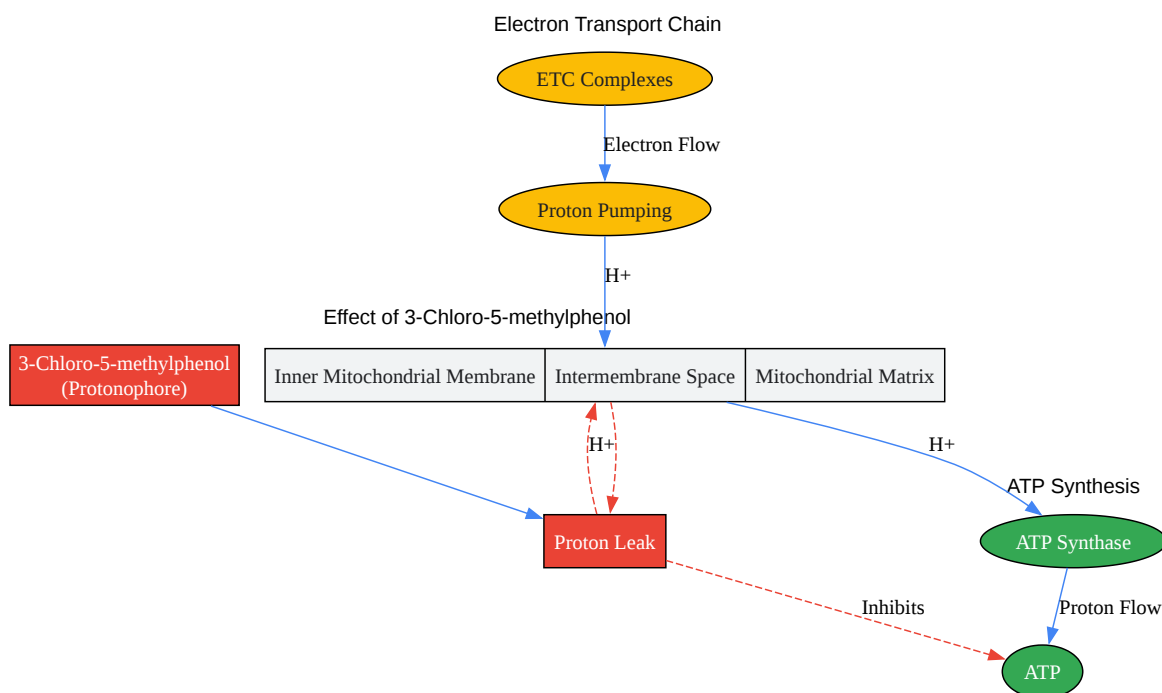
- Cell Culture: A suitable cell line (e.g., HepG2, 3T3) is cultured in appropriate media.
- Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density.
- Compound Exposure: Cells are treated with a range of concentrations of **3-Chloro-5-methylphenol**.
- Incubation: The plate is incubated for a specified duration.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured using a microplate reader.
- Data Analysis: Cell viability is calculated relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorophenols is often attributed to their ability to uncouple oxidative phosphorylation and induce oxidative stress.^{[6][11][12]}

Uncoupling of Oxidative Phosphorylation

Chlorophenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

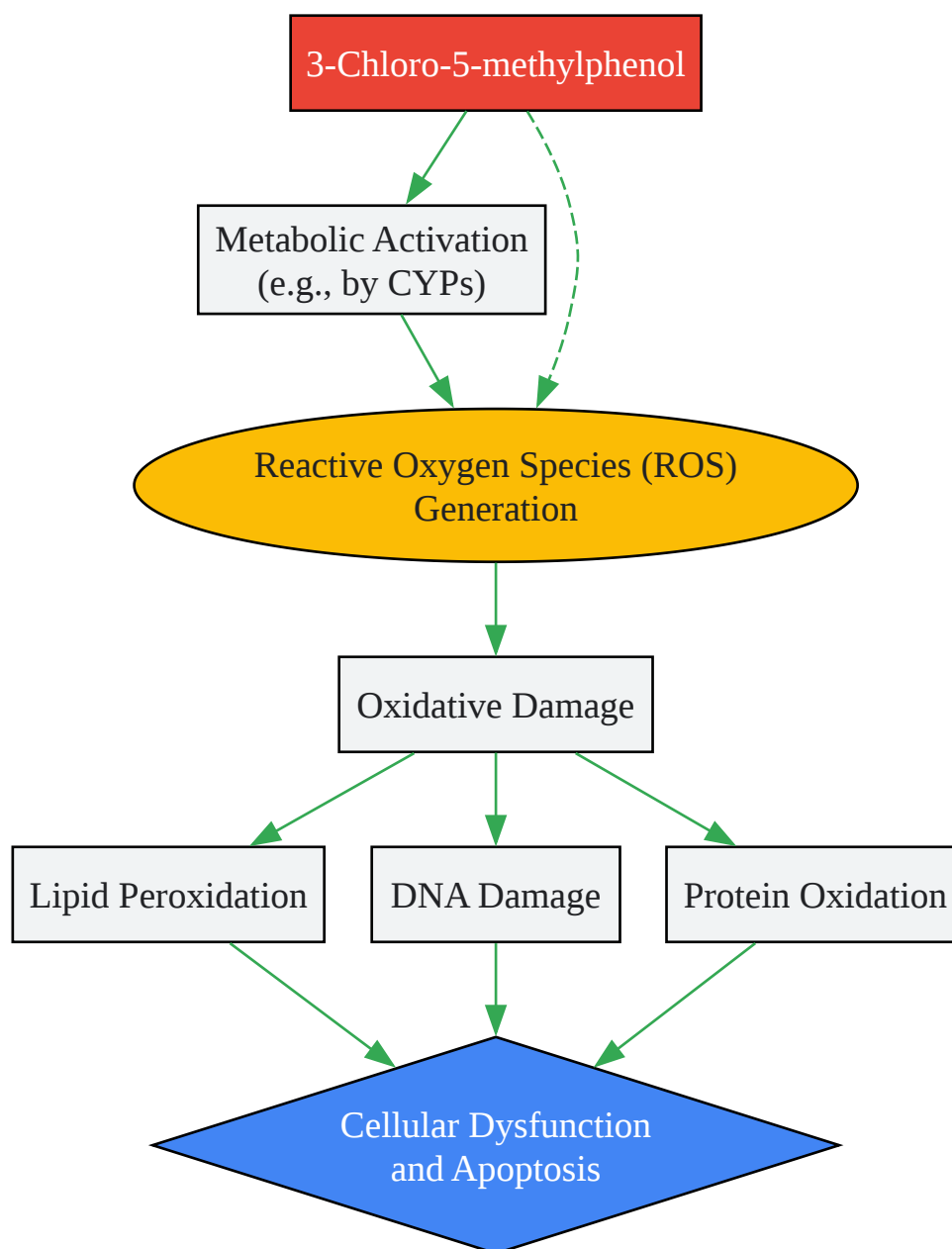


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Uncoupling of Oxidative Phosphorylation by Chlorophenols.

Induction of Oxidative Stress

Chlorophenols can lead to the generation of reactive oxygen species (ROS), causing cellular damage.^[11]



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Induction of Oxidative Stress by Chlorophenols.

Conclusion

The toxicological profile of **3-Chloro-5-methylphenol** is not well-defined due to a lack of specific studies. However, based on its chemical structure and the known toxicity of related chlorophenols and methylphenols, it should be handled with care. It is classified as acutely toxic if swallowed and is an irritant to the skin and eyes. Further research is needed to fully

characterize its toxicological properties, including its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols and mechanistic pathways can serve as a foundation for future toxicological evaluations of this compound.

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